Product packaging for 3,4,5-Trifluorobenzenethiol(Cat. No.:CAS No. 443683-18-9)

3,4,5-Trifluorobenzenethiol

Cat. No.: B3052722
CAS No.: 443683-18-9
M. Wt: 164.15
InChI Key: WJOBILWIHXXCAH-UHFFFAOYSA-N
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Description

3,4,5-Trifluorobenzenethiol (CAS 443683-18-9) is a fluorinated aromatic building block with the molecular formula C6H3F3S and a molecular weight of 164.15 g/mol . This compound is characterized by a benzene ring substituted with a thiol group (-SH) and three fluorine atoms in a vicinal 3,4,5-pattern. This specific arrangement creates a distinct electronic environment, making the compound highly valuable in advanced chemical synthesis . The incorporation of three strongly electron-withdrawing fluorine atoms significantly influences the molecule's properties. It creates an electron-deficient aromatic ring, which enhances its susceptibility to nucleophilic aromatic substitution reactions . Furthermore, this electron-withdrawal increases the acidity of the thiol proton, facilitating deprotonation to form a thiolate anion that acts as a potent nucleophile for forming carbon-sulfur bonds . The thiol group itself is highly versatile, participating in reactions such as S-alkylation to form thioethers and oxidation to form disulfides, and is crucial in click chemistry applications like thiol-ene reactions . This compound is strategically positioned within the landscape of fluorinated aromatics for research. It serves as a critical precursor for introducing the 3,4,5-trifluorophenylthio moiety into more complex structures . Researchers utilize it in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials, where the fluorine atoms can improve metabolic stability, alter lipophilicity, and fine-tune electronic properties . The unique stereoelectronic properties of the thiol group are also of fundamental scientific interest, as thiols can engage in favorable non-covalent S–H/π interactions with aromatic rings, which are driven by molecular orbital interactions and play a role in molecular assembly and protein structure . This product is intended for research purposes only and is not suitable for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3F3S B3052722 3,4,5-Trifluorobenzenethiol CAS No. 443683-18-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,5-trifluorobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3S/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJOBILWIHXXCAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90666715
Record name 3,4,5-Trifluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90666715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443683-18-9
Record name 3,4,5-Trifluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90666715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry for 3,4,5 Trifluorobenzenethiol

Synthesis of Key Intermediates and Related Fluorinated Aromatic Precursors

Strategies for Synthesizing Tris(3,4,5-trifluorophenyl)borane and Analogous Organometallics

Tris(3,4,5-trifluorophenyl)borane is a powerful Lewis acid catalyst used in various organic reactions, including hydroboration. rsc.orgrsc.org Its synthesis does not typically involve 3,4,5-trifluorobenzenethiol as a precursor. Instead, the established route relies on the formation of a 3,4,5-trifluorophenyl organometallic species, which then acts as a phenyl group donor to a boron center.

The most common and effective strategy starts with 1-bromo-3,4,5-trifluorobenzene . google.com The synthesis proceeds as follows:

Formation of an Organometallic Reagent: The aryl halide, 1-bromo-3,4,5-trifluorobenzene, is reacted with a metal, typically magnesium to form a Grignard reagent (3,4,5-trifluorophenylmagnesium bromide) or lithium to form an organolithium species (3,4,5-trifluorophenyllithium). This step must be conducted under anhydrous and inert conditions to prevent quenching of the highly reactive organometallic compound. A similar process is used for the synthesis of the well-known Tris(pentafluorophenyl)borane (B72294), where pentafluorobenzene (B134492) is converted into a Grignard reagent. google.com

Reaction with a Boron Halide: The freshly prepared organometallic reagent is then reacted with a boron trihalide, such as boron trifluoride etherate (BF₃·OEt₂) or boron trichloride (B1173362) (BCl₃). Three equivalents of the trifluorophenyl organometallic reagent are required to displace all three halide atoms on the boron center.

The reaction results in the formation of Tris(3,4,5-trifluorophenyl)borane and a metal halide salt (e.g., MgBrCl or LiCl) as a byproduct, which can be removed by filtration. The final product is often purified by sublimation. This general methodology is a cornerstone for the synthesis of many triarylboranes. researchgate.net

Stereoselective and Regioselective Synthesis Considerations

The synthesis of this compound and its precursors involves important considerations regarding selectivity, particularly regioselectivity.

Stereoselectivity

For the synthesis of the target molecule, this compound, stereoselectivity is not a factor as the molecule is achiral and has a plane of symmetry. Stereoselective considerations would only become relevant in subsequent reactions where the thiol acts as a nucleophile attacking a prochiral or chiral substrate, or in the synthesis of chiral derivatives.

Regioselectivity

Achieving the specific 1,3,4,5-substitution pattern on the benzene (B151609) ring is the principal regiochemical challenge. The directing effects of the substituents play a crucial role in the synthetic strategy.

Directed Synthesis of Precursors: Direct electrophilic substitution on 1,2,3-trifluorobenzene (B74907) often leads to a mixture of isomers due to the competing directing effects of the fluorine atoms, with some reports noting poor regioselectivity for reactions like lithiation. google.comgoogle.com Therefore, more controlled, multi-step sequences are often required. A patented process for making the precursor 3,4,5-trifluorobromobenzene exemplifies a highly regioselective approach. google.com It starts with 2,3,4-trifluoroaniline, where the powerful ortho-, para-directing amino group controls the position of bromination, leading selectively to 2,3,4-trifluoro-6-bromaniline. The amino group is then removed via diazotization and reduction (deamination) to yield the desired 3,4,5-trifluorobromobenzene with high purity. google.com

Nucleophilic Aromatic Substitution (SNAr): In highly halogenated aromatic systems, nucleophilic substitution is a key reaction type. nih.gov The regiochemical outcome of an SNAr reaction is governed by the ability of the fluorine atoms to stabilize the negative charge in the Meisenheimer complex intermediate. While a direct displacement on a tetrafluorinated precursor could theoretically yield the desired product, controlling the position of attack among non-equivalent fluorines would be critical.

The principles of regioselectivity are paramount in constructing the 3,4,5-trifluorophenyl scaffold, often favoring indirect, multi-step routes over direct substitution on a simple trifluorobenzene core to ensure the correct isomer is formed.

Chemical Reactivity and Mechanistic Investigations of 3,4,5 Trifluorobenzenethiol

Reactions Involving the Thiol (-SH) Group in 3,4,5-Trifluorobenzenethiol

The thiol group is a versatile functional group known for its nucleophilicity and susceptibility to oxidation. In the context of this compound, this reactivity is harnessed for various derivatizations.

Thiol-Ene and Thiol-Yne Reactions for Derivatization

Thiol-ene and thiol-yne reactions are powerful "click" chemistry transformations that enable the efficient formation of carbon-sulfur bonds. wikipedia.orgwikipedia.org These reactions typically proceed via a radical-mediated mechanism, often initiated by light or a radical initiator. wikipedia.orgwikipedia.org The addition of the thiyl radical to an alkene (thiol-ene) or alkyne (thiol-yne) is generally highly regioselective, following an anti-Markovnikov pattern. wikipedia.orgwikipedia.orgillinois.edu

In the case of this compound, these reactions would involve the formation of a 3,4,5-trifluorophenylthiyl radical, which then adds to an unsaturated partner. For instance, the reaction with an alkene would yield a (3,4,5-trifluorophenyl)thioether. wikipedia.org Similarly, the reaction with an alkyne would produce a vinyl sulfide (B99878). wikipedia.org The efficiency and selectivity of these reactions make them valuable for synthesizing a variety of derivatives of this compound. The general mechanism for the radical-mediated thiol-ene reaction is outlined below. illinois.edu

Table 1: General Mechanism of Radical-Mediated Thiol-Ene Reaction

StepDescription
Initiation A radical initiator abstracts the hydrogen atom from the thiol (R-SH), forming a thiyl radical (R-S•).
Propagation The thiyl radical adds to an alkene, forming a carbon-centered radical intermediate. This intermediate then abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating a thiyl radical to continue the chain reaction.
Termination The reaction is terminated by the combination of two radical species.

The thiol-yne reaction follows a similar radical mechanism, with the initial addition of the thiyl radical to the alkyne. wikipedia.org Depending on the reaction conditions and the stoichiometry of the reactants, either a mono-addition product (vinyl sulfide) or a di-addition product can be formed. wikipedia.org

Oxidation Pathways of the Thiol Moiety

The thiol group of this compound is susceptible to oxidation, leading to various sulfur-containing functional groups. Mild oxidation typically yields the corresponding disulfide, bis(3,4,5-trifluorophenyl) disulfide. Stronger oxidizing agents can further oxidize the sulfur atom to form sulfinic acids and ultimately sulfonic acids. The specific oxidation product depends on the nature of the oxidant and the reaction conditions.

Formation of Sulfide and Disulfide Derivatives

Beyond thiol-ene and thiol-yne reactions, sulfide derivatives of this compound can be synthesized through nucleophilic substitution reactions where the thiolate anion acts as a nucleophile. acsgcipr.org For example, the reaction of this compound with an alkyl halide in the presence of a base would yield an alkyl (3,4,5-trifluorophenyl) sulfide.

Disulfide derivatives, specifically bis(3,4,5-trifluorophenyl) disulfide, are readily formed through the oxidation of this compound. This can be achieved using a variety of mild oxidizing agents, such as iodine or air, often catalyzed by metal ions. The formation of disulfide bonds is a common and important reaction in the chemistry of thiols. nih.gov

Aromatic Reactivity of the 3,4,5-Trifluorobenzene Core

The presence of three electron-withdrawing fluorine atoms significantly influences the reactivity of the aromatic ring in this compound, making it susceptible to nucleophilic attack while deactivating it towards electrophilic substitution.

Nucleophilic Substitution Reactions on the Fluorinated Aromatic Ring

The electron-deficient nature of the 3,4,5-trifluorinated benzene (B151609) ring makes it a prime substrate for nucleophilic aromatic substitution (SNA_r) reactions. acsgcipr.org In these reactions, a nucleophile attacks the aromatic ring, displacing one of the fluorine atoms. The fluorine atoms are good leaving groups, particularly when activated by other electron-withdrawing groups. acsgcipr.org

In this compound, the thiol group can also influence the regioselectivity of the substitution. However, the strong activation by the three fluorine atoms generally directs nucleophilic attack to the positions ortho and para to the fluorine atoms. The reaction typically proceeds through a Meisenheimer complex intermediate. acsgcipr.org A variety of nucleophiles, including alkoxides, amines, and other thiolates, can be used to displace the fluorine atoms, leading to a diverse range of substituted products. beilstein-journals.orgnih.gov

Table 2: General Conditions for Nucleophilic Aromatic Substitution

ReactantsReagentsSolventProduct
Aryl Fluoride (B91410), Nucleophile (e.g., R-OH, R-NH2, R-SH)Base (e.g., K2CO3, NaH, Et3N)Polar Aprotic (e.g., DMF, DMSO)Substituted Aryl Compound

Data sourced from multiple studies on SNAr reactions. acsgcipr.org

Electrophilic Substitution Pathways and Regioselectivity

The electron-withdrawing nature of the three fluorine atoms and the thiol group deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). libretexts.org Electrophilic attack on the electron-deficient ring is significantly slower compared to benzene.

When electrophilic substitution does occur, the directing effects of the substituents determine the position of the incoming electrophile. The fluorine atoms are ortho, para-directing deactivators, while the thiol group is also an ortho, para-directing deactivator. libretexts.orgyoutube.com The combined effect of these groups would likely direct an incoming electrophile to the position meta to the thiol group and ortho/para to the fluorine atoms. However, due to the strong deactivation of the ring, forcing conditions are typically required for these reactions to proceed, and yields may be low. The regioselectivity can be complex and may result in a mixture of products. researchgate.net

C-H Bond Activation and Functionalization Studies

The presence of fluorine atoms on an aromatic ring significantly influences the reactivity of its C-H bonds. Fluorine is known to promote ortho-C–H metalation due to its inductive effects. nih.gov This electronic property is a key factor in directing functionalization reactions on fluoroarenes. Transition metal-catalyzed C-H bond functionalization is a powerful strategy for derivatizing otherwise inert sites of organic molecules to build C-C and C-heteroatom bonds. nih.gov

The functionalization of C-H bonds in fluorinated arenes can be achieved using various transition metal catalysts. While specific examples for this compound are not extensively documented in the provided sources, studies on related polyfluorinated arenes, such as 1,3,5-trifluorobenzene (B1201519), provide significant insights into these transformations. Borylation, in particular, has been demonstrated as a viable method for functionalizing fluoroarenes.

One approach involves an iridium-catalyzed C-H borylation, which has been used to prepare pentafluorosulfanyl-substituted potassium aryltrifluoroborates. nih.gov This method highlights the utility of transition metals in activating specific C-H bonds even in the presence of other reactive sites. Another strategy is the catalyst-free nucleophilic borylation of fluorobenzenes using reduced arylboranes. rsc.org In a specific example of this catalyst-free method, 1,3,5-trifluorobenzene reacts with a lithium-based boryl nucleophile at room temperature to selectively form the corresponding borylated product, Li acs.org. rsc.org This reaction proceeds via nucleophilic attack on a C-H bond, demonstrating an alternative to metal-catalyzed pathways.

A visible-light-induced, thiolate-catalyzed borylation of polyfluoroarenes with NHC-borane offers a green and facile route. rsc.org This method avoids expensive photocatalysts and works for a range of polyfluoroarenes, proceeding through a radical-type mechanism. rsc.org

Table 1: Examples of C-H Borylation on Fluorinated Arenes This table is interactive. Click on the headers to sort.

Substrate Reagent/Catalyst Product Type Key Finding Reference
1,3,5-Trifluorobenzene [Li₂(thf)₂.₅] nih.gov (a boryl nucleophile) Arylborane Catalyst-free nucleophilic borylation occurs selectively at a C-H bond at room temperature. rsc.org
Pentafluorosulfanyl-benzene Ir-catalyst, B₂(pin)₂ Potassium aryltrifluoroborate Demonstrates Ir-catalyzed C-H borylation for creating novel building blocks. nih.gov

Understanding the mechanisms of C-H activation is crucial for developing selective and efficient reactions. For fluorinated arenes, there is often a competition between C-H and C-F bond activation. acs.org Although the C-H bond is generally weaker, the reaction of a C-F bond at a metal center is often more exothermic. acs.org The preference for activating one bond over the other depends on the specific metal system and the substrate. acs.org

Mechanistic studies often employ techniques like deuterium (B1214612) labeling to trace the reaction pathways. In one study involving a palladium-catalyzed meta-selective C-H arylation of fluoroarenes, a deuterium experiment suggested that the reaction initiates with an ortho-C–H activation, which is electronically favored by the fluorine substituent. nih.gov This intermediate is then trapped and relayed to the meta-position, leading to the observed product. nih.gov

Computational methods, such as density functional theory (DFT), are also invaluable for probing reaction mechanisms. DFT calculations have been used to study the hydrofluoroarylation of alkynes by nickel phosphine (B1218219) complexes, detailing the oxidative addition of a C-H bond as a key step. researchgate.net These computational studies provide insights into the energetics of different pathways and the structures of transition states.

C-F Bond Activation and Defluorination Reactions

The carbon-fluorine bond is the strongest single bond to carbon, making its cleavage a significant chemical challenge. However, its activation and subsequent functionalization are of great interest for synthesizing complex fluorinated molecules and for the degradation of persistent fluorochemicals. rsc.org

Reductive processes can be employed to cleave C-F bonds, a reaction often termed hydrodefluorination. This transformation replaces a fluorine atom with a hydrogen atom. Research into the π–π interaction has shown it can assist in the hydrodefluorination of perfluoroarenes, indicating that non-covalent interactions can play a role in facilitating this difficult reaction. acs.org While specific reagents for the reductive dehalogenation of this compound are not detailed in the provided results, the principle of hydrodefluorination is a known pathway for modifying polyfluorinated aromatic systems.

Transition metal complexes are highly effective in mediating C-F bond cleavage. Electron-rich, low-valent metal centers can insert into a C-F bond via oxidative addition. N-heterocyclic carbene (NHC)-stabilized Nickel(0) complexes, such as [Ni(iPr₂Im)₂(η²-C₂H₄)], have been shown to react with high chemo- and regioselectivity with various fluorinated arenes. acs.orgresearchgate.net

These reactions typically yield trans-Ni(II) aryl fluoride complexes. For example, the reaction with partially fluorinated benzenes leads to products of C-F activation, such as trans-[Ni(iPr₂Im)₂(F)(aryl)]. acs.org Kinetic studies and the detection of intermediates, like the η²-arene complex [Ni(iPr₂Im)₂(η²-C₆F₆)], have provided detailed mechanistic insights. acs.orgresearchgate.net The process involves the initial coordination of the fluoroarene to the nickel center, followed by irreversible oxidative addition into a C-F bond. acs.org DFT calculations have further elucidated the reaction pathways and activation barriers for these transformations. acs.org

Table 2: Metal-Mediated C-F Activation of Fluoroarenes This table is interactive. Click on the headers to sort.

Fluoroarene Substrate Metal Complex Product Type Mechanistic Insight Reference
Hexafluorobenzene (B1203771) [Ni(iPr₂Im)₂(η²-C₂H₄)] trans-[Ni(iPr₂Im)₂(F)(C₆F₅)] Reaction proceeds via a detectable η²-C₆F₆ intermediate. acs.orgresearchgate.net
1,2,4-Trifluorobenzene [Ni₂(iPr₂Im)₄(COD)] trans-[Ni(iPr₂Im)₂(F)(2,5-C₆F₂H₃)] Demonstrates high chemo- and regioselectivity in C-F activation. acs.org

Photochemical and Radical Anion Chemistry of Fluorinated Benzenes

The introduction of fluorine atoms significantly alters the electronic properties of benzene, influencing its photochemical and radical chemistry. The radical anions of polyfluorinated benzenes have been the subject of detailed spectroscopic and computational studies.

The radical anion of 1,3,5-trifluorobenzene was observed for the first time using level crossing (MARY) spectroscopy. researchgate.net This technique, applied to radical ion pairs generated by ionizing radiation in nonpolar solutions, revealed a hyperfine coupling constant of 7.2–7.5 mT with the three equivalent fluorine nuclei. researchgate.net The study also determined a coherent lifetime for the radical anion of about 20 ns at room temperature, a short duration that has hindered its observation by other methods like ESR in liquid solutions. researchgate.net

The radical anion of hexafluorobenzene (HFB) is one of the most studied species in this class. researchgate.net Early studies in adamantane (B196018) matrices reported a very large hyperfine coupling constant of 13.7 mT. researchgate.net The unique properties of these radical anions are linked to their electronic structure and the potential for pseudo-Jahn-Teller distortions.

Photoredox catalysis can generate fluorinated radicals that participate in a variety of synthetic transformations. acs.org For instance, visible-light-promoted single-electron transfer (SET) to a suitable precursor can trigger fragmentation to produce reactive radicals. acs.orgnih.gov While not directly involving the benzene ring itself, these studies show how photochemistry is used to generate and utilize fluorinated radical species, a field of chemistry highly relevant to fluorinated aromatics. acs.org

Formation and Reactivity of Radical Anions

The formation of a radical anion from this compound would involve the addition of an electron to its aromatic system. The stability and reactivity of such a species are influenced by the electron-withdrawing nature of the fluorine substituents. Generally, electron-withdrawing groups can stabilize radical anions by delocalizing the negative charge.

While no direct studies on the radical anion of this compound are available, research on related fluorinated aromatic compounds provides some insights. For instance, computational studies on the radical anion of 1,2,3-trifluorobenzene (B74907) have shown that its potential energy surface is complex, with nonplanar structures being the most stable. nsc.ru This suggests that the radical anion of this compound may also adopt a non-planar conformation.

The reactivity of the this compound radical anion is expected to be dictated by the distribution of spin and charge. In related aromatic radical anions, the added electron often occupies a π* orbital of the benzene ring. nih.gov The subsequent reactions could involve processes like dimerization, protonation, or fragmentation, depending on the reaction conditions. The study of the tris(pentafluorophenyl)borane (B72294) radical anion, B(C₆F₅)₃˙⁻, reveals that such species can be highly reactive and undergo rapid decomposition, for instance, through a solvolytic radical pathway in certain solvents. rsc.org This suggests that the radical anion of this compound might also be a transient species.

Further research, likely through computational chemistry and transient spectroscopy, is needed to fully characterize the formation and reactivity of the this compound radical anion.

Photophysical Studies and Quantum Yield Determinations

The photophysical properties of this compound, such as its absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime, have not been extensively documented in the scientific literature. However, general principles of photophysics can be applied to predict its behavior.

The presence of the thiol group and the fluorine atoms on the benzene ring will determine the molecule's electronic transitions. The UV-Vis absorption spectrum is expected to show characteristic bands corresponding to π-π* transitions of the aromatic system, which will be influenced by the substituents.

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. libretexts.org It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield can be affected by various factors, including the molecular structure, solvent, and temperature. For many organic molecules, non-radiative decay pathways, such as internal conversion and intersystem crossing, compete with fluorescence, leading to quantum yields of less than 1. The introduction of heavy atoms like sulfur can sometimes enhance intersystem crossing, potentially leading to a lower fluorescence quantum yield and promoting phosphorescence.

To provide a context for the potential photophysical properties of this compound, the following table presents data for related compounds.

Table 1: Photophysical Data of Related Aromatic Compounds

Compound Absorption Max (nm) Emission Max (nm) Fluorescence Quantum Yield (Φf) Solvent
Benzene ~255 ~280 ~0.04 Cyclohexane
Phenol 270 295 0.22 Water
Thiophenol 238, 278 - - Cyclohexane

Note: This table is for illustrative purposes and includes general data for related compounds. Specific values for this compound are not available.

Detailed experimental studies, including UV-Vis absorption and fluorescence spectroscopy, are required to determine the specific photophysical parameters of this compound.

Acid-Base Properties and Related Reactivity of the Thiol Group

The thiol group (-SH) of this compound is acidic and can be deprotonated to form the corresponding thiolate anion (-S⁻). The acidity of the thiol group is significantly influenced by the electronic effects of the substituents on the benzene ring.

The three fluorine atoms on the aromatic ring are strongly electron-withdrawing due to their high electronegativity. This inductive effect withdraws electron density from the benzene ring and, subsequently, from the sulfur atom. This stabilizes the resulting thiolate anion by delocalizing the negative charge, thereby increasing the acidity of the thiol group. Consequently, this compound is expected to be a considerably stronger acid than thiophenol.

The enhanced acidity of the thiol group has significant implications for its reactivity. At physiological pH, a substantial portion of this compound would exist in its deprotonated thiolate form. Thiolates are potent nucleophiles and can participate in a variety of reactions, including:

Nucleophilic Substitution: The thiolate can react with alkyl halides and other electrophiles in Sₙ2 reactions to form thioethers. youtube.com

Michael Addition: The thiolate can undergo conjugate addition to α,β-unsaturated carbonyl compounds. researchgate.net

Oxidation: Thiols and thiolates can be oxidized to form disulfides (R-S-S-R) or further to sulfinic (R-SO₂H) and sulfonic (R-SO₃H) acids. perlego.com

The following table provides a comparison of the acidity of thiophenol and a related fluorinated thiol.

Table 2: Acidity of Thiophenol and a Fluorinated Analogue

Compound pKa (in water)
Thiophenol 6.62 wayne.edu

The reactivity of the thiol group in this compound makes it a potentially useful building block in organic synthesis for the introduction of the trifluorophenylthio moiety into various molecular scaffolds.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Aromatic Compounds

NMR spectroscopy is a cornerstone for the structural analysis of fluorinated organic molecules. rsc.org The 19F nucleus, with its 100% natural abundance and high gyromagnetic ratio, offers excellent receptivity for NMR experiments, comparable to that of protons. researchgate.netwikipedia.org This high sensitivity, coupled with a large chemical shift dispersion, makes 19F NMR a powerful tool for distinguishing between structurally similar fluorinated compounds. researchgate.netwikipedia.orgrsc.org

Comprehensive ¹H, ¹³C, and ¹⁹F NMR Analysis for Structural Elucidation

A combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a detailed picture of the molecular framework of 3,4,5-trifluorobenzenethiol. Each spectrum offers unique insights into the connectivity and electronic environment of the respective nuclei.

The ¹H NMR spectrum is expected to show a signal for the thiol proton (S-H) and signals for the two aromatic protons. The aromatic protons, being chemically equivalent in a symmetrical molecule, would ideally appear as a single resonance. However, coupling to the fluorine atoms can lead to more complex splitting patterns.

The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. Due to the symmetry of this compound, four distinct carbon signals are anticipated: one for the carbon attached to the thiol group, one for the two carbons bearing fluorine atoms at positions 3 and 5, one for the carbon with the fluorine at position 4, and one for the two carbons ortho to the thiol group. The carbon signals are often split by the neighboring fluorine atoms, providing further structural information.

The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. rsc.orgrsc.org For this compound, two distinct fluorine environments are present: the two equivalent fluorine atoms at the 3 and 5 positions and the single fluorine atom at the 4 position. This results in two main signals in the ¹⁹F NMR spectrum, with their splitting patterns dictated by both 19F-¹⁹F and ¹H-¹⁹F coupling. news-medical.net

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityCoupling Constants (Hz)
¹H (S-H)Variable, typically 3-4 ppmSinglet-
¹H (Aromatic)~7.0-7.5 ppmMultipletJ(H,F)
¹³C (C-S)~125-135 ppmMultipletJ(C,F)
¹³C (C-F, C3/C5)~145-155 ppmMultipletJ(C,F), J(C,F')
¹³C (C-F, C4)~140-150 ppmMultipletJ(C,F), J(C,F')
¹³C (C-H)~110-120 ppmMultipletJ(C,H), J(C,F)
¹⁹F (F3/F5)~ -130 to -140 ppmMultipletJ(F,F), J(F,H)
¹⁹F (F4)~ -155 to -165 ppmMultipletJ(F,F), J(F,H)

Note: The predicted chemical shifts and coupling constants are approximate and can vary depending on the solvent and other experimental conditions. The multiplicities are also predictions and may be more complex in the actual spectra.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR) for Detailed Structural Assignments

To unambiguously assign the signals in the 1D NMR spectra and to gain deeper structural insights, advanced NMR techniques are employed.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing the connectivity within the molecule. numberanalytics.comipb.ptlibretexts.org

COSY spectra reveal correlations between coupled protons, helping to confirm the proximity of the aromatic protons. numberanalytics.com

HSQC correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum. ipb.pt

Solid-State NMR (ssNMR): For studying the compound in its solid form, ssNMR provides information about the molecular structure and packing in the crystalline state. mst.edunih.gov Techniques like Cross-Polarization Magic Angle Spinning (CPMAS) can enhance the signal of low-abundance nuclei like ¹³C and provide information about the local environment of the atoms. fsu.edu Solid-state NMR is particularly well-suited for characterizing amyloid proteins and can also be used to study surfaces and interfaces in materials. mst.edunih.gov For fluorinated compounds, 19F solid-state NMR can be influenced by factors like spin diffusion, which can affect the appearance of the spectra. rsc.org

Chemical Shift Anisotropies and Spin-Spin Coupling Constants in Nematic Liquid Crystals

Studying molecules dissolved in nematic liquid crystals by NMR provides a method to determine the anisotropy of the chemical shift and to obtain more precise values for spin-spin coupling constants. aip.org The anisotropic environment of the liquid crystal prevents the complete averaging of orientation-dependent interactions, which are normally averaged to zero in isotropic solutions. aip.org

Chemical Shift Anisotropy (CSA): The chemical shift of a nucleus is a tensor quantity, and in an isotropic solution, only the average value (the isotropic chemical shift) is observed. mst.eduaip.org In a nematic phase, the partial orientation of the solute molecules allows for the measurement of the chemical shift anisotropy (Δσ), which provides information about the electronic distribution around the nucleus. For fluorinated benzenes, the 19F CSA is sensitive to the substitution pattern on the aromatic ring. aip.org

Spin-Spin Coupling Constants: The direct dipole-dipole couplings between nuclei, which are averaged to zero in isotropic solution, become observable in a nematic phase. The analysis of these dipolar couplings, in addition to the indirect J-couplings, can provide highly accurate information about the geometry of the molecule. For fluorinated aromatic compounds, the various 1H-¹⁹F and 19F-¹⁹F coupling constants are crucial for a detailed structural characterization. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides complementary information to NMR by probing the vibrational modes of the molecule. These techniques are excellent for identifying functional groups and studying molecular interactions.

Infrared (IR) Spectroscopy for Functional Group Identification and Molecular Interactions

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to particular functional groups and bond vibrations. For this compound, key vibrational modes include:

S-H stretch: A weak to medium absorption typically found in the region of 2550-2600 cm⁻¹.

C-S stretch: A weaker absorption usually observed in the fingerprint region.

Aromatic C-H stretch: Occurs above 3000 cm⁻¹.

Aromatic C=C stretches: A series of bands in the 1400-1600 cm⁻¹ region.

C-F stretches: Strong absorptions typically in the 1100-1400 cm⁻¹ range.

Changes in the position and intensity of these bands can provide information about intermolecular interactions, such as hydrogen bonding involving the thiol group. rsc.orgchemrxiv.org

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeApproximate Frequency (cm⁻¹)Intensity
S-HStretch2550 - 2600Weak to Medium
Aromatic C-HStretch> 3000Medium
Aromatic C=CStretch1400 - 1600Medium to Strong
C-FStretch1100 - 1400Strong
Aromatic C-HOut-of-plane bend700 - 900Strong

Note: These are general ranges and the exact peak positions and intensities can be influenced by the molecular environment and experimental conditions.

Raman Spectroscopy for Molecular Structure and Vibrational Modes

Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule. It is often complementary to IR spectroscopy, as some vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum. For this compound, Raman spectroscopy can be particularly useful for observing the symmetric vibrations of the molecule, such as the symmetric stretching of the C-S bond and the breathing modes of the aromatic ring. The C-F stretching vibrations will also be present in the Raman spectrum.

Table 3: Predicted Raman Shifts for this compound

Functional GroupVibrational ModeApproximate Raman Shift (cm⁻¹)Intensity
Aromatic RingRing Breathing~1000Strong
C-SStretch600 - 750Medium
C-FStretch1100 - 1400Medium to Strong
Aromatic C=CStretch1400 - 1600Strong
S-HStretch2550 - 2600Weak

Note: The predicted Raman shifts and intensities are based on general expectations for similar molecules and can vary.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. etamu.edu It is instrumental in confirming the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of this compound. Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can measure the m/z ratio to several decimal places, allowing for the calculation of the exact mass. bioanalysis-zone.com This high level of precision enables the differentiation between molecules with the same nominal mass but different chemical formulas. bioanalysis-zone.com

The theoretical exact mass of this compound (C₆H₃F₃S) is calculated based on the most abundant isotopes of its constituent elements. By comparing the experimentally measured exact mass to the theoretical value, the elemental formula can be confidently confirmed. Any significant deviation between the observed and theoretical mass may indicate the presence of impurities or an incorrect structural assignment.

Table 1: Theoretical Isotopic Mass Calculation for this compound (C₆H₃F₃S)

ElementNumber of AtomsIsotopic Mass (amu)Total Mass (amu)
Carbon (¹²C)612.000072.0000
Hydrogen (¹H)31.00783.0234
Fluorine (¹⁹F)318.998456.9952
Sulfur (³²S)131.972131.9721
Total Exact Mass 163.9907

This table presents the calculation of the theoretical monoisotopic mass of this compound.

Gas Chromatography-Mass Spectrometry (GC/MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu It is extensively used to assess the purity of this compound and to identify any volatile byproducts from its synthesis or subsequent reactions. nist.gov

In a typical GC/MS analysis, the sample is vaporized and passed through a long, narrow column. innovatechlabs.com The components of the mixture separate based on their boiling points and interactions with the column's stationary phase. shimadzu.com As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum—a plot of ion intensity versus m/z. nist.gov

The retention time (the time it takes for a compound to travel through the GC column) and the fragmentation pattern in the mass spectrum serve as a unique fingerprint for this compound. By comparing the obtained data with that of a known standard or a spectral library, the compound's identity and purity can be confirmed. The presence of other peaks in the chromatogram would indicate impurities, which can then be identified by their respective mass spectra.

Table 2: Illustrative GC/MS Data for a Hypothetical Sample of this compound

Retention Time (min)Major m/z FragmentsTentative IdentificationPurity (%)
8.54164, 131, 111, 83This compound98.5
6.21-Solvent (e.g., Dichloromethane)-
9.12180, 147, 127Isomeric Impurity1.0
10.35326, 163Dimer byproduct0.5

This table provides a hypothetical example of GC/MS data, demonstrating how it can be used to assess the purity of a this compound sample.

X-ray Crystallography for Solid-State Structure Determination.libretexts.orgnist.gov

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.orgwikipedia.org Should this compound be obtained as a suitable single crystal, this technique can provide a wealth of structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. wikipedia.org

The process involves irradiating a crystal with a beam of X-rays and analyzing the resulting diffraction pattern. libretexts.org The pattern of diffracted X-rays is directly related to the arrangement of electrons, and therefore atoms, within the crystal. wikipedia.org Through complex mathematical analysis, this diffraction data is used to construct a three-dimensional model of the molecule.

While no specific crystal structure of this compound is readily available in the provided search results, the study of analogous fluorinated and chlorinated benzene (B151609) derivatives by X-ray diffraction has provided valuable insights into their molecular geometries and packing in the solid state. iucr.org For instance, the crystal structure of 1,3,5-trichloro-2,4,6-trifluorobenzene (B1293905) revealed a planar molecular geometry. iucr.org Such studies on related compounds can offer predictive power for the expected solid-state structure of this compound.

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization.shimadzu.com

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly specific technique used to detect and characterize chemical species that have one or more unpaired electrons, such as free radicals. nih.govbhu.ac.inlibretexts.org In the context of this compound, ESR would be an invaluable tool for investigating reactions that proceed via radical intermediates.

For example, the homolytic cleavage of the S-H bond in this compound would generate the 3,4,5-trifluorophenylthiyl radical. ESR spectroscopy could be used to detect this transient species, providing information about its electronic structure and environment. nih.gov The g-value and hyperfine coupling constants obtained from the ESR spectrum are characteristic of a particular radical and can help in its unambiguous identification. bhu.ac.in

While direct detection of highly reactive radicals can be challenging, spin trapping techniques can be employed. This involves using a "spin trap" molecule that reacts with the transient radical to form a more stable radical adduct, which can then be more easily detected and characterized by ESR. dgk-ev.de Studies on the reactions of polyfluoroarenesulfonyl bromides have suggested the formation of polyfluoroarenesulfonyl radicals as intermediates, which could potentially be studied using ESR techniques. fluorine1.ru

Computational and Theoretical Investigations of 3,4,5 Trifluorobenzenethiol

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are fundamental in elucidating the electronic characteristics of 3,4,5-trifluorobenzenethiol. These calculations can predict molecular properties with high accuracy, guiding our understanding of its chemical behavior.

Density Functional Theory (DFT) has become a standard and reliable method for predicting the structure and energy of molecules. researchgate.net It offers a balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. greeley.orgaps.org For this compound, DFT calculations would be employed to determine its most stable three-dimensional structure by optimizing the molecular geometry. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

The calculations would typically yield key structural parameters. While specific data for this compound is not available in the provided sources, a hypothetical DFT optimization would provide the following types of information:

Bond Lengths: The distances between bonded atoms (e.g., C-C, C-F, C-S, S-H).

Bond Angles: The angles formed by three connected atoms (e.g., F-C-C, C-S-H).

Dihedral Angles: The torsional angle involving four atoms, which defines the orientation of the thiol group relative to the benzene (B151609) ring.

Furthermore, DFT is used to calculate the energetic properties of the molecule, such as its total electronic energy, enthalpy of formation, and vibrational frequencies. These calculations are crucial for understanding the molecule's stability and thermodynamic behavior. Nonlocal corrections to DFT functionals are often essential for accurately predicting bond dissociation energies and reaction energies to within a few kcal/mol. greeley.org

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound (Note: This table is illustrative as specific literature data was not found. Values are based on typical parameters for similar structures.)

ParameterPredicted Value
C-S Bond Length~1.78 Å
S-H Bond Length~1.34 Å
C-F Bond Length~1.35 Å
C-C (aromatic)~1.39 Å
∠ C-S-H Angle~96°
∠ C-C-S Angle~122°
Ring-S-H Dihedral~0° or ~90°

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data or empirical parameters. dtic.mil These methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, are capable of providing highly accurate predictions, often referred to as "benchmark" quality. arxiv.orgresearchgate.net

For this compound, high-accuracy ab initio calculations could provide definitive values for:

Ionization Potential: The energy required to remove an electron.

Electron Affinity: The energy released when an electron is added.

Detailed Vibrational Spectra: Including frequencies and intensities, which are valuable for spectroscopic analysis. researchgate.net

While computationally intensive, these methods are the gold standard for small to medium-sized molecules when high precision is required. dtic.milarxiv.org The development of layered or hybrid methods, which combine high-accuracy techniques for a key part of the molecule with more efficient methods for the rest, shows promise for studying more complex systems. dtic.mil

The distribution of electrons within the this compound molecule governs its electrostatic properties and how it interacts with other molecules. The electron-withdrawing nature of the three fluorine atoms significantly influences the electron density of the aromatic ring.

Calculations of the molecular electrostatic potential (MEP) and atomic charges provide a visual and quantitative picture of this distribution. The MEP map highlights regions of positive and negative potential on the molecule's surface. For this compound, it is expected that:

A region of negative electrostatic potential (red/yellow) will be located around the fluorine and sulfur atoms due to the high electronegativity of these atoms, indicating areas prone to electrophilic attack.

A region of positive electrostatic potential (blue) will be centered on the faces of the aromatic ring, a consequence of the strong inductive effect of the fluorine substituents pulling electron density away from the π-system. This electron-deficient character is a key feature of highly fluorinated aromatic compounds. researchgate.net

The hydrogen atom of the thiol group will also exhibit a positive potential, making it a potential hydrogen bond donor.

The calculation of the electric potential for a continuous charge distribution is achieved by integrating the contributions from infinitesimal charge elements. libretexts.orguodiyala.edu.iqsaskoer.capamoc.it This theoretical framework allows for the precise mapping of electrostatic landscapes on molecular surfaces.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on static, single-molecule properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govlongdom.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and intermolecular interactions in a simulated environment (e.g., in a solvent). longdom.orgmdpi.com

For this compound, an MD simulation could investigate:

Conformational Preferences: Specifically, the rotational barrier of the thiol (-SH) group. The simulation could determine the most stable orientation of the S-H bond with respect to the plane of the benzene ring and the energy required to rotate it.

Solvent Effects: How the molecule orients itself and interacts with solvent molecules, such as water.

Self-Assembly and Aggregation: At higher concentrations, MD can simulate how multiple molecules of this compound interact with each other, predicting whether they are likely to form ordered aggregates.

The results from MD simulations are crucial for understanding how the molecule behaves in a realistic chemical or biological environment, bridging the gap between its intrinsic properties and its bulk behavior. nih.gov

Theoretical Studies on Intermolecular Interactions

The unique electronic structure of this compound, particularly its fluorinated aromatic ring, gives rise to specific and important intermolecular interactions.

A key feature of electron-deficient aromatic rings, such as the one in this compound, is their ability to engage in favorable non-covalent interactions with anions. This is known as an anion-π interaction. It is a counterintuitive phenomenon, as aromatic π-systems are typically considered electron-rich and would be expected to repel anions.

However, in hexafluorobenzene (B1203771) or 1,3,5-trifluorobenzene (B1201519), the strong electron-withdrawing fluorine atoms reverse the quadrupole moment of the benzene ring, creating an electron-poor (π-acidic) region above the center of the ring that can attract anions like halides (F⁻, Cl⁻) or nitrate (B79036) (NO₃⁻). nih.govresearchgate.netacs.org Theoretical studies using high-level ab initio and DFT methods have quantified these interactions.

Table 2: Calculated Interaction Energies for Anion-π Complexes with Related Fluorinated Benzenes (Data from studies on model systems illustrating the strength of anion-π interactions.)

Interacting SystemAnionInteraction Energy (kcal/mol)Reference
1,3,5-TrifluorobenzeneCl⁻-11.9 nih.gov
HexafluorobenzeneCl⁻-16.4 nih.gov
HexafluorobenzeneBr⁻-13.8 researchgate.net

These studies show that anion-π interactions are significant in strength, comparable to some hydrogen bonds. rsc.org The interaction is primarily electrostatic and induction-based, although dispersion forces also play a substantial role, especially for larger anions. researchgate.netchem8.org Given the presence of three fluorine atoms, the aromatic ring of this compound is expected to exhibit similar anion-π binding capabilities, a property that could be critical in contexts like molecular recognition and anion transport.

Halogen Bonding Interactions in Fluorinated Aromatic Assemblies

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. iucr.org This interaction, analogous in some ways to hydrogen bonding, plays a crucial role in the structure and assembly of molecules in the solid state. mdpi.com In fluorinated aromatic assemblies, the highly electronegative fluorine atoms can significantly influence the electrostatic potential of the molecule, thereby affecting its ability to form halogen bonds.

While direct studies on halogen bonding in this compound are not extensively documented in the provided results, the principles can be inferred from studies on related fluorinated benzene derivatives. For instance, in cocrystals of 1,3,5-triiodo-2,4,6-trifluorobenzene, the iodine atoms act as halogen-bond donors to bromide ions. iucr.orgnih.gov The strength and geometry of these bonds are influenced by the electron-withdrawing nature of the fluorine atoms, which enhances the positive electrostatic potential (σ-hole) on the iodine atoms. iucr.orgnih.gov

Similarly, in other fluorinated aromatic compounds, halogen bonding is a key factor in directing crystal packing. researchgate.net The interplay between halogen bonds and other non-covalent interactions, such as π-π stacking, dictates the final supramolecular architecture. researchgate.netresearchgate.net Computational studies on systems like the benzene⋯1,3,5-trifluorobenzene complex show that while dispersion forces are the primary stabilizing factor, electrostatic interactions also play a significant role. researchgate.netrsc.org The fluorine atoms in these systems create regions of negative electrostatic potential that can interact with positive regions on adjacent molecules. smolecule.com

Intermolecular Interaction Energy Component Analysis from Vibrational Spectra

The analysis of vibrational spectra provides a powerful tool for understanding intermolecular interactions. canterbury.ac.nzrsc.org Changes in vibrational frequencies and intensities upon complex formation can be decomposed into contributions from different types of intermolecular forces, namely electrostatic, exchange, induction, and dispersion. researchgate.netrsc.orgrsc.org

A computational study on the benzene⋯1,3,5-trifluorobenzene complex provides a relevant model for understanding these interactions. researchgate.netrsc.orgchemrxiv.org In this π-stacked system, the formation of the complex leads to noticeable changes in the infrared (IR) spectrum. researchgate.netrsc.org For instance, the intensity of the out-of-plane C-H bending mode of benzene increases, while the intensities of the C-C stretching modes of 1,3,5-trifluorobenzene decrease. rsc.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry offers powerful methods for predicting spectroscopic parameters, which is invaluable for structure elucidation and understanding molecular properties.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts with high accuracy is a significant area of computational research. nih.govd-nb.info Density Functional Theory (DFT) has become a popular method for this purpose, often providing results that are in good agreement with experimental values. nih.govd-nb.info For ¹H shifts, DFT calculations can achieve root mean square errors (RMSEs) of 0.2–0.4 ppm. nih.gov The accuracy of these predictions can be further improved by considering conformational isomers and using machine learning models trained on DFT-calculated data. nih.govd-nb.info

Predicting ¹⁹F NMR chemical shifts is more challenging than for ¹H due to the strong influence of electronic excited states on the chemical shift. wikipedia.org However, computational methods are still employed, and detailed analyses of ¹³C and ¹⁹F multiplets in solution and solid-state NMR can be explained by considering the interplay of various J-couplings and isotope shifts. iucr.orgnih.gov

Vibrational Frequencies: Theoretical calculations are also widely used to predict vibrational frequencies, aiding in the assignment of experimental IR and Raman spectra. canterbury.ac.nzderpharmachemica.comresearchgate.net DFT methods, such as B3LYP, with appropriate basis sets, can provide calculated frequencies that show a high correlation with experimental values. derpharmachemica.com For example, in a study of a pyrazole (B372694) derivative, the calculated vibrational modes were in close agreement with the experimental FT-IR spectrum. derpharmachemica.com In studies of fluorinated benzenes, complete assignments of fundamental vibration frequencies are often supported by detailed interpretations of the spectra. aip.org

Computational studies on the 1,3,5-trifluorobenzene cation have utilized DFT to calculate Jahn-Teller parameters and vibrational frequencies to successfully analyze the experimental mass-analyzed threshold ionization spectrum. nih.gov This highlights the synergy between experimental spectroscopy and theoretical calculations in understanding the complex vibrational structure of molecules.

Applications in Advanced Organic Synthesis and Materials Science Research

3,4,5-Trifluorobenzenethiol as a Versatile Building Block in Complex Organic Synthesis

The presence of both a nucleophilic thiol group and an electron-deficient aromatic ring makes this compound a highly adaptable reagent in synthetic organic chemistry.

Polyfluorinated arenethiols, including this compound, are valuable precursors for synthesizing polyfluoroaryl sulfides. fluorine1.ru These reactions typically proceed through the interaction of the thiolate anion, generated by treating the thiol with a base, with various electrophiles. For instance, reactions with alkyl halides or benzyl (B1604629) halides in the presence of a base like potassium carbonate yield the corresponding aryl sulfides in high yields. fluorine1.ru A general approach involves reacting the polyfluoroarenethiol with an allyl or benzyl halide at room temperature in a suitable solvent. fluorine1.ru

The resulting fluorinated sulfides can be further transformed into fluorinated sulfones through oxidation. The conversion of sulfides to sulfones is a common transformation in organic synthesis, often achieved using oxidizing agents. fluorine1.ru These fluorinated sulfones are of interest as they are stable compounds with potential applications stemming from the strong electron-withdrawing nature of the sulfonyl group combined with the fluorinated aromatic ring. rsc.org The synthesis of β-fluorinated sulfones, for example, has been explored for applications in high-voltage lithium-ion batteries due to their electrochemical stability. rsc.org

ReactantReagentProduct TypeGeneral Reaction Conditions
This compoundAllyl Halide (e.g., Allyl Bromide)Allyl (3,4,5-trifluorophenyl) sulfide (B99878)Base (e.g., K₂CO₃), Solvent (e.g., DMF), Room Temperature fluorine1.ru
This compoundBenzyl Halide (e.g., Benzyl Chloride)Benzyl (3,4,5-trifluorophenyl) sulfideBase (e.g., K₂CO₃), Solvent (e.g., DMF), Room Temperature fluorine1.ru
Aryl (3,4,5-trifluorophenyl) sulfideOxidizing Agent (e.g., m-CPBA)Aryl (3,4,5-trifluorophenyl) sulfoneSolvent (e.g., CH₂Cl₂)

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. Thiols are well-established starting materials for the synthesis of sulfur-containing heterocycles. nih.gov The nucleophilic sulfur of this compound can participate in various cyclization reactions to form advanced heterocyclic systems. For example, ligands derived from triazole-thiols can coordinate with metal ions through both the sulfur and nitrogen atoms, forming stable chelate rings. nih.gov This reactivity suggests that this compound can be used to construct novel fluorinated benzo-fused thiazole (B1198619) derivatives or other complex heterocyclic structures, which are of significant interest in drug discovery and organic electronics. zioc.ru

Development of Catalytic Systems Utilizing Fluorinated Ligands

The electronic properties of ligands play a crucial role in modulating the activity and selectivity of metal catalysts. rsc.org The strong electron-withdrawing nature of the 3,4,5-trifluorophenyl group makes its corresponding thiolate an attractive ligand for developing advanced catalytic systems.

Transition metal thiolate complexes are a significant class of compounds with diverse applications. wikipedia.org These complexes are commonly prepared by reacting a metal salt with a thiolate (RS⁻) or by the deprotonation of a thiol (RSH) upon coordination to a metal center. wikipedia.org The 3,4,5-trifluorophenyl thiolate ligand can be incorporated into various metal complexes, including those of nickel, platinum, and palladium. ajol.inforesearchgate.net

Research on related fluorinated thiophenolate ligands has demonstrated their ability to form stable complexes with well-defined geometries. For example, square planar nickel(II) pincer complexes containing 2,3,5,6-tetrafluorothiophenolate and pentafluorothiophenolate ligands have been synthesized and characterized. researchgate.net In these structures, the fluorinated thiolate ligand occupies a coordination site on the metal, influencing its electronic environment. researchgate.net The design of such complexes with the 3,4,5-trifluorophenyl thiolate ligand is expected to yield catalysts with unique properties due to the ligand's electronic effects. researchgate.net

Metal CenterCo-Ligand TypePotential Complex TypeKey Feature
Nickel(II)Pincer Ligand (e.g., POCOP)[Ni(SC₆H₂F₃)(Pincer)]Square planar geometry, potential for cross-coupling catalysis. researchgate.net
Palladium(II)Phosphine (B1218219) Ligands (e.g., dppm)[Pd(SC₆H₂F₃)₂(dppm)]Mixed-ligand complex with applications in catalysis. ajol.info
Platinum(II)Phosphine Ligands[Pt(SC₆H₂F₃)₂(Phosphine)₂]Used in studies of hydrofunctionalization reactions. nih.gov
Rhodium(I)Diene Ligands (e.g., COD)[(COD)Rh(SC₆H₂F₃)]₂Dimeric structure, precursor for various catalytic transformations. nih.gov

Metal complexes featuring electron-deficient ligands often exhibit enhanced catalytic activity in various organic transformations. nih.gov The performance of catalysts bearing 3,4,5-trifluorophenyl thiolate ligands is an area of active research. The electron-withdrawing trifluorophenyl group can render the metal center more electrophilic, which can be advantageous for reactions such as C-H bond activation, hydroamination, and hydroalkoxylation. nih.govnih.gov

For instance, studies on platinum catalysts with electron-deficient phosphine ligands, such as tris(3,4,5-trifluorophenyl)phosphine, have shown high activity in the hydroalkoxylation and hydroamination of unactivated alkenes. nih.gov It is hypothesized that metal-thiolate complexes with the 3,4,5-trifluorophenyl thiolate ligand could exhibit similar or complementary catalytic behavior. These catalysts could be particularly effective in transformations requiring a fine balance of electronic properties at the metal center, such as cross-coupling reactions or selective C-H functionalization. rsc.orgnih.gov

Role in the Research and Development of Functional Materials

Functional materials possess specific magnetic, electronic, or optical properties that are useful in various industries. integratedlabsolutions.com The incorporation of highly fluorinated moieties is a proven strategy for creating materials with unique characteristics. cymitquimica.com this compound serves as a valuable precursor in the R&D of such materials.

The unique electronic properties imparted by the trifluorophenylthio group can be harnessed to create functional polymers, self-assembled monolayers (SAMs) on metal surfaces, or additives for advanced materials. For example, related compounds like 1,3,5-trifluorobenzene (B1201519) have been investigated as electrolyte additives for lithium-ion batteries, where they help form a stable, LiF-rich solid electrolyte interface (SEI), improving battery performance and safety. rsc.orgresearchgate.net This suggests that molecules containing the 3,4,5-trifluorophenyl moiety could be used to modify surfaces and interfaces in electronic devices. The development of forest-based functional material composites and protein-engineered materials highlights the broad search for new material properties, a field where fluorinated organic compounds can make significant contributions. wwsc.senih.gov The synthesis of organic electro-optic materials also relies on donors and acceptors with tailored electronic properties, a role for which derivatives of this compound may be well-suited. researchgate.net

Precursor for Fluorinated Polymers and Coatings Research

The development of high-performance polymers with exceptional thermal stability and chemical resistance is a major focus of materials science. This compound serves as a valuable monomer in the research and development of novel fluorinated polymers, particularly fluorinated poly(phenylene sulfide)s and specialized surface coatings.

Fluorinated Poly(phenylene sulfide) Analogs:

Poly(phenylene sulfide) (PPS) is a high-performance thermoplastic known for its remarkable thermal stability, inherent flame retardancy, and broad chemical resistance. wikipedia.orgspecialchem.com It is composed of aromatic rings linked by sulfur atoms. wikipedia.org The introduction of fluorine atoms onto the phenyl rings is a key strategy for enhancing these properties. This compound is an ideal precursor for creating a highly fluorinated version of PPS.

Research into the synthesis of hyperbranched PPS using chlorinated benzenethiol (B1682325) monomers provides a direct analogy for the polymerization of this compound. In these syntheses, monomers like 3,5-dichlorobenzenethiol are polymerized through a self-condensation reaction using a base such as potassium carbonate in a polar aprotic solvent like N-methylpyrrolidone (NMP) at elevated temperatures. researchgate.netresearchgate.net This one-pot approach is a straightforward method for producing hyperbranched polymers with high thermal stability. researchgate.net

By analogy, this compound can be expected to undergo a similar self-condensation to yield a hyperbranched, fluorinated PPS. The resulting polymer would benefit from the strong carbon-fluorine bonds, likely exhibiting even greater thermal stability and chemical inertness compared to its non-fluorinated or chlorinated counterparts. The high thermal stability of analogous hyperbranched PPS polymers, with decomposition temperatures exceeding 425°C, underscores the potential of these materials. researchgate.net

PropertyValueConditions/NotesMonomer3,5-DichlorobenzenethiolAnalogous AB2-type monomerWeight-Average Molecular Weight (Mw)15.0 kDPolymerization for 6h at 150°C in NMP. researchgate.netGlass Transition Temperature (Tg)~74°CTheoretical maximum Tg of 78.5°C. researchgate.netDecomposition Temperature (Td)>425°CIn both air and N2 atmospheres. researchgate.net

Self-Assembled Monolayers (SAMs) for Advanced Coatings:

The thiol group of this compound has a strong affinity for the surfaces of noble metals, particularly gold. sigmaaldrich.com This property allows the molecule to spontaneously form highly ordered, single-molecule-thick films known as self-assembled monolayers (SAMs). sigmaaldrich.comsigmaaldrich.com These SAMs are a cornerstone of nanoscience and surface engineering.

The trifluorinated phenyl ring plays a crucial role in these coatings. The fluorine atoms make the surface highly hydrophobic and lipophobic, creating a non-stick, low-energy surface. The formation of SAMs using this compound on gold or silver surfaces is a key area of research for creating specialized coatings with tailored surface properties. vulcanchem.com

Exploration in Optoelectronic Materials Development

The precise control over electronic properties afforded by fluorine substitution makes fluorinated aromatic compounds highly attractive for use in organic optoelectronic devices, such as Organic Field-Effect Transistors (OFETs) and organic solar cells. bit.edu.cn this compound and its derivatives are explored in this field for their potential to create high-performance organic semiconductors.

Tuning Semiconductor Properties:

Fluorination of a polymer backbone or a small molecule is known to lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.gov This tuning of frontier molecular orbitals is critical for matching energy levels between different layers in an electronic device to ensure efficient charge injection and transport.

Application in Organic Field-Effect Transistors (OFETs):

OFETs are fundamental components of future flexible and transparent electronics. researchgate.netnih.gov The performance of an OFET is heavily dependent on the charge carrier mobility of the organic semiconductor used in its active layer. Research has demonstrated the successful incorporation of the 3,4,5-trifluorophenyl moiety into advanced semiconductor molecules.

A notable study synthesized and characterized two hybrid molecules for use in OFETs. bit.edu.cn The first, FBBPD, contained a 4-fluorophenyl group, while the second, TFBBPD, incorporated a more electron-accepting 3,4,5-trifluorophenyl group. bit.edu.cn Both molecules were designed with a donor-acceptor-donor-acceptor (A₂-D-A₁-D-A₂) structure, a common strategy for creating ambipolar semiconductors capable of transporting both electrons and holes. bit.edu.cn

The inclusion of the 3,4,5-trifluorophenyl group in TFBBPD had a profound impact on device performance. The OFET based on TFBBPD exhibited significantly higher electron (μe) and hole (μh) mobilities compared to the device using the less-fluorinated FBBPD. bit.edu.cn This enhancement is attributed to the stronger electron-accepting nature of the trifluorinated ring, which improves the molecule's ambipolar charge transport characteristics. bit.edu.cn

MoleculeKey Fluorinated GroupMax. Electron Mobility (μe)Max. Hole Mobility (μh)FBBPD4-Fluorophenyl0.20 cm² V⁻¹ s⁻¹0.023 cm² V⁻¹ s⁻¹TFBBPD3,4,5-Trifluorophenyl0.58 cm² V⁻¹ s⁻¹0.054 cm² V⁻¹ s⁻¹bit.edu.cn

Applications in Medicinal Chemistry Research As Scaffolds and Intermediates

Utilization of 3,4,5-Trifluorobenzenethiol Derivatives in Rational Drug Design

Rational drug design relies on understanding the three-dimensional structure and function of a biological target to create molecules that can modulate its activity. nih.govcore.ac.ukmdpi.com The 3,4,5-trifluorophenyl moiety, derived from this compound, is increasingly utilized in this approach. The introduction of this group can profoundly influence a molecule's physicochemical properties, such as lipophilicity and acidity (pKa), which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.comresearchgate.net

Scaffold for Novel Bioactive Molecules with Fluorine-Enhanced Properties

A molecular scaffold serves as the core structure to which various functional groups can be attached to create a library of compounds for biological screening. whiterose.ac.ukmdpi.comnih.gov The 3,4,5-trifluorophenyl group, installed via its thiol derivative, provides a rigid and predictable framework. The fluorine atoms are not merely passive decorations; they actively enhance the properties of the resulting bioactive molecule.

Key fluorine-enhanced properties include:

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like Cytochrome P450. mdpi.com Strategically placing the trifluorophenyl group can block sites of oxidative metabolism, prolonging the drug's half-life. For example, the p-fluoro substituent on melphalan (B128) flufenamide enhances its metabolic stability compared to non-fluorinated analogs. mdpi.com

Binding Affinity: The highly electronegative fluorine atoms alter the electronic distribution of the benzene (B151609) ring, creating a distinct molecular electrostatic potential. This can lead to stronger and more specific interactions with target proteins through dipole-dipole forces, hydrogen bonds, or other non-covalent interactions. mdpi.comchinesechemsoc.org For instance, replacing a non-fluorinated benzene ring with a 1,3,5-trifluorobenzene (B1201519) moiety in the migraine drug atogepant (B605675) resulted in a four-fold increase in binding affinity to its target receptor. mdpi.com

Lipophilicity and Permeability: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes. researchgate.net This is a crucial factor for oral bioavailability and for drugs targeting the central nervous system.

Research into SARS-CoV-2 inhibitors has demonstrated the value of trifluorobenzene moieties in enhancing bioactivity. In one study, an andrographolide (B1667393) analogue incorporating a 2,4,5-trifluorobenzene group (structurally isomeric to the 3,4,5-pattern) was designed to mimic the P2 position of the successful inhibitor ensitrelvir. nih.govdovepress.com This modification was intended to improve interactions within a hydrophobic pocket of the main protease (Mpro), demonstrating the rational use of such scaffolds to boost binding affinity. nih.govdovepress.com

Synthesis of Fluorinated Analogs and Probes for Biological Systems

The thiol (-SH) group of this compound is a versatile chemical handle for synthesizing a wide range of derivatives. It can readily participate in nucleophilic aromatic substitution (SNAr) reactions, particularly with highly fluorinated aromatic systems, to form stable thioether bonds. acs.orgscholaris.ca This reactivity is exploited to conjugate the 3,4,5-trifluorophenyl group to other molecules, creating fluorinated analogs of existing drugs or novel chemical probes.

Fluorinated molecular probes are invaluable tools in chemical biology. nih.gov For example, fluorinated versions of fluorescent dyes like fluorescein (B123965) often exhibit enhanced photostability and a lower pKa, which makes them brighter and more effective in the acidic environments of certain cellular compartments. researchgate.net The synthesis of such probes can involve the use of sulfur nucleophiles to displace fluorine atoms on a core structure. acs.org Furthermore, the radioactive isotope Fluorine-18 (¹⁸F) is a key component of positron emission tomography (PET) imaging agents. The synthesis of these agents often involves nucleophilic substitution reactions to incorporate ¹⁸F into a bioactive molecule, allowing for non-invasive imaging of biological processes and disease states. mdpi.com

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Fluorinated Thiols

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, seeking to understand how specific structural features of a molecule contribute to its biological activity. nih.govresearchgate.netsemanticscholar.org Similarly, Structure-Property Relationship (SPR) studies examine how structure influences physicochemical properties. For fluorinated thiols and their derivatives, these studies focus on dissecting the unique contributions of the fluorine atoms.

Investigating the Electronic and Steric Influence of Fluorine on Reactivity and Binding

The influence of fluorine substitution is a complex interplay of electronic and steric effects. researchgate.net

Electronic Effects: Fluorine is the most electronegative element, leading to a strong inductive electron-withdrawing effect. mdpi.comresearchgate.net In the this compound molecule, the three fluorine atoms significantly lower the electron density of the aromatic ring. This has several consequences:

Acidity: The electron-withdrawing nature of the fluorine atoms increases the acidity of the thiol proton, making it more likely to exist as a thiolate anion at physiological pH. This can influence its reactivity and interactions with biological targets.

Aromatic Interactions: The modified electrostatic potential of the trifluorinated ring can alter or enhance ion-π or π-π stacking interactions with amino acid residues in a protein's binding pocket. chinesechemsoc.org

Reactivity: The electron-deficient ring is more susceptible to nucleophilic attack, a property exploited in the synthesis of derivatives. harvard.edu

Steric Effects: Fluorine has a small van der Waals radius (1.47 Å), which is only slightly larger than that of hydrogen (1.20 Å). This allows it to replace hydrogen without causing significant steric hindrance, earning it the designation of a "super-hydrogen" or bioisostere. mdpi.com This means that the electronic properties of a molecule can be dramatically altered with minimal structural perturbation, a highly desirable feature in drug design. researchgate.net

The following table summarizes the key properties of fluorine that are exploited in drug design.

PropertyDescriptionImpact on Drug Design
High Electronegativity Induces strong dipole moments and alters the electronic landscape of the molecule.Modulates pKa, enhances binding affinity through electrostatic interactions. mdpi.comresearchgate.net
Small Size Van der Waals radius is similar to hydrogen, allowing for isosteric replacement.Allows for significant electronic modification with minimal steric clash in binding sites. mdpi.com
Strong C-F Bond One of the strongest covalent bonds in organic chemistry.Increases metabolic stability by blocking sites of enzymatic oxidation. mdpi.com
Lipophilicity Generally increases the lipophilicity of the molecule.Can improve membrane permeability and bioavailability. researchgate.net

Rational Design of Derivatives for Targeted Interactions

The insights gained from SAR and SPR studies enable the rational design of derivatives for specific, targeted interactions. nih.govmdpi.comnih.gov By understanding how the 3,4,5-trifluorophenylthioether moiety will behave within a binding site, medicinal chemists can design molecules with improved potency and selectivity.

For example, in the development of inhibitors for the SARS-CoV-2 main protease (Mpro), researchers rationally incorporated a 2,4,5-trifluorobenzene group into an andrographolide scaffold. nih.govdovepress.com Molecular dynamics simulations showed that this moiety could form stable, favorable interactions with key hydrophobic residues (like Met49 and Met165) in the enzyme's active site. dovepress.comresearchgate.net This type of targeted design, leveraging the known properties of fluorinated scaffolds, is a powerful strategy for developing novel therapeutics. The specific 3,4,5-substitution pattern would be expected to offer a different, yet precisely defined, set of interactions that could be similarly exploited.

A study on fuberidazole (B12385) derivatives designed as hypoxic cancer inhibitors used in silico methods to understand the SAR, highlighting how different substitution patterns on the benzimidazole (B57391) ring influenced pharmacochemical properties and interactions. plos.org This demonstrates the fine-tuning possible when designing derivatives for targeted effects.

Future Research Directions and Unexplored Avenues for 3,4,5 Trifluorobenzenethiol

Development of Green and Sustainable Synthetic Methodologies

The future synthesis of 3,4,5-Trifluorobenzenethiol and its derivatives is expected to pivot towards greener and more sustainable practices. Traditional synthetic routes often rely on harsh reagents and organic solvents. Future research will likely focus on methodologies that minimize environmental impact.

One promising avenue is the development of transition-metal-catalyzed C–S cross-coupling reactions in water. tandfonline.com Utilizing water as a solvent offers significant environmental benefits over conventional organic solvents due to its non-toxicity, non-flammability, and abundance. tandfonline.com Research into ligand-free copper-catalyzed couplings of thiols with aryl boronic acids in water has already shown promise for creating aryl thioethers, a process that could be adapted for fluorinated thiols. researchgate.net The avoidance of toxic ligands and solvents would represent a major step forward in the sustainable production of compounds like this compound. researchgate.net

Another key area for development is the use of odorless and more stable thiol surrogates. Thiols are notorious for their foul smell and susceptibility to oxidation. nih.gov Recent studies have demonstrated the use of xanthates as stable, odorless thiol-free reagents for the synthesis of thioethers under transition-metal-free and base-free conditions. nih.gov Adapting such methods for the synthesis of highly fluorinated benzenethiols could significantly improve the safety and practicality of their production on an industrial scale.

Future methodologies will also likely include photocatalytic processes that can proceed under mild conditions. For instance, visible-light-initiated cross-coupling of thiophenols and aryl halides using semiconductor-based photocatalysts presents a facile, green, and economic strategy for synthesizing aryl thioethers. rsc.org

Exploration of Novel Catalytic Transformations

The unique electronic and steric properties of this compound make it a compelling candidate for novel catalytic transformations. The interplay between the electron-withdrawing trifluorophenyl group and the sulfur atom opens up new possibilities for its role as a substrate, ligand, or catalyst.

A significant area of future research will be the use of the thiol moiety as a transient directing group in C–H activation reactions. rsc.org This strategy allows for the functionalization of otherwise unreactive C–H bonds. rsc.org Copper-catalyzed ortho-C–H thiolation of aldehydes has been demonstrated using an aminobenzoic acid catalyst that facilitates the formation of a transient imine directing group. rsc.org Exploring similar strategies with this compound could enable selective C–H functionalization of the fluorinated ring, providing access to a new range of complex molecules. The thiol group can also act as a catalyst inhibitor in certain reactions, a property that could be exploited to control selectivity, as seen in the semihydrogenation of internal alkynes where thiols can invert stereoselectivity. bohrium.com

Furthermore, the field of photoredox catalysis offers fertile ground for new discoveries. Photoinduced, copper-catalyzed cross-couplings of thiols with aryl halides proceed under exceptionally mild conditions (0 °C or below) via a single-electron transfer (SET) pathway involving radical intermediates. organic-chemistry.org Investigating the behavior of this compound in such systems could reveal how the highly fluorinated ring influences the stability and reactivity of the radical intermediates, potentially leading to new, highly selective transformations.

Advanced Materials Research with Engineered Fluorinated Architectures

The incorporation of fluorine into organic molecules can dramatically alter their physical and chemical properties, a feature that is highly sought after in advanced materials science. This compound is an ideal building block for creating sophisticated materials with tailored functionalities.

A primary application lies in the formation of self-assembled monolayers (SAMs) on metal surfaces, particularly gold. rsc.org The thiol group provides a strong anchor to the gold surface, while the fluorinated aromatic ring dictates the surface properties. sigmaaldrich.com Fluorinated SAMs are known for their hydrophobicity and stability. polimi.it The specific 3,4,5-trifluoro substitution pattern could be used to fine-tune surface energy, work function, and molecular packing, which is critical for applications in molecular electronics, non-fouling surfaces, and biosensors. nih.govnih.gov Research into multibranched fluorinated thiols with short chains has shown they can be valuable substitutes for long-chain perfluoroalkyl thiols, which have environmental concerns, suggesting a sustainable path for materials based on this compound. polimi.it

In polymer chemistry, this compound is a promising monomer for the synthesis of advanced fluorinated polymers. The "thiol–para-fluoro" reaction is a highly efficient, metal-free click reaction that allows for the selective substitution of the para-fluorine atom on a pentafluorophenyl group with a thiol. rsc.org This reaction can be used in step-growth polymerizations to create fluorinated poly(aryl thioether)s. researchgate.net Future research will likely explore the polymerization of bifunctional monomers derived from this compound to produce novel polymers with enhanced thermal stability, chemical resistance, and specific optical properties for high-performance applications.

Interdisciplinary Research with Computational Chemistry for Predictive Modeling

Computational chemistry has become an indispensable tool for accelerating research and development, and its application to this compound is set to expand significantly. Predictive modeling can provide deep insights into the molecule's behavior, guiding experimental work and reducing trial-and-error.

Density Functional Theory (DFT) calculations can be employed to predict the reactivity and stability of this compound and its derivatives. Such models can elucidate the thermodynamic and kinetic parameters of potential reactions, helping to identify the most promising synthetic routes. acs.org For instance, computational models can predict the thiol reactivity of various covalent reactive groups, which is crucial for designing targeted covalent inhibitors in medicinal chemistry. nih.gov Applying these models to this compound could help predict its interaction with biological targets.

Computational tools are also vital for predicting the outcomes of complex reactions, such as site- and regioselectivity. rsc.org Machine learning models, like the Molecular Transformer, can predict reaction outcomes from reactants and reagents, which could be applied to explore the vast chemical space accessible from this compound. rsc.org In materials science, molecular dynamics simulations can predict the conformation and mobility of fluorinated thiols in SAMs on gold surfaces, providing a molecular-level understanding of how these surfaces are structured. polimi.it Such simulations for this compound would be invaluable for designing surfaces with specific electronic or wetting properties.

Expanding the Scope of Mechanistic Studies for Complex Reactions

A deep understanding of reaction mechanisms is fundamental to controlling chemical transformations and designing new ones. The unique structure of this compound presents intriguing questions about how its fluorine substituents influence reaction pathways.

Future mechanistic studies will likely focus on its role in C-S cross-coupling reactions. Detailed investigations into palladium-catalyzed couplings have revealed the elementary steps of oxidative addition, transmetalation, and reductive elimination. researchgate.net Studying the kinetics and intermediates of these steps with a highly fluorinated substrate like this compound will clarify the electronic effects of the fluorinated ring on the catalytic cycle. Similarly, mechanistic investigations of photoinduced, copper-catalyzed couplings have pointed to the involvement of aryl radicals and copper(II)-thiolate intermediates. Elucidating this pathway for this compound could provide a clearer picture of the single-electron transfer processes involved. organic-chemistry.org

The mechanism of thiol addition to electrophiles is another area ripe for exploration. Studies on the addition of aryl thiols to N-methylmaleimide have used linear free energy relationships, kinetic isotope effects, and computational analysis to distinguish between stepwise and concerted pathways. acs.orgnih.gov Performing similar detailed mechanistic work on reactions involving this compound will provide fundamental insights into its nucleophilicity and the transition states it forms, knowledge that is crucial for its application in bioconjugation and synthetic chemistry.

Q & A

Q. What are the critical considerations for synthesizing 3,4,5-Trifluorobenzenethiol to avoid disulfide byproducts?

To minimize disulfide formation, employ inert atmospheres (e.g., nitrogen or argon) during synthesis and storage, and use reducing agents like tris(2-carboxyethyl)phosphine (TCEP). Fluorinated aromatic precursors (e.g., 3,4,5-trifluorobenzene derivatives) can undergo nucleophilic aromatic substitution with thiourea, followed by acidic hydrolysis to yield the thiol. Optimize reaction temperature (typically 80–100°C) and solvent polarity (e.g., ethanol/water mixtures) to balance reactivity and stability .

Q. Which analytical techniques are prioritized for characterizing this compound, and how does fluorine electronegativity influence spectral interpretation?

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is critical for confirming fluorination patterns (e.g., chemical shifts at -63 to -67 ppm for meta/para fluorines). 1H^{1}\text{H} NMR should account for deshielding effects near fluorine atoms.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M-H]^- at m/z 176.02).
  • FTIR : Confirm S-H stretching (~2550 cm1^{-1}) and C-F vibrations (1100–1250 cm1^{-1}). Cross-validate data with NIST standards to resolve ambiguities .

Advanced Research Questions

Q. How does the fluorination pattern of this compound affect its self-assembly and work function modulation on gold surfaces compared to mono- or di-fluorinated analogs?

The trifluorinated structure induces stronger dipole moments and electron-withdrawing effects, lowering the work function of gold by ~1.2 eV compared to non-fluorinated thiols. Systematic comparisons with 3-FBT (mono-fluorinated) and 3,5-DFBT (di-fluorinated) reveal that increased fluorination enhances surface dipole density, as confirmed by ultraviolet photoelectron spectroscopy (UPS) and Kelvin probe measurements .

Q. What computational approaches are recommended to model the electronic effects of this compound in surface modification?

Density Functional Theory (DFT) simulations using hybrid functionals (e.g., B3LYP) and van der Waals corrections can predict adsorption geometries and charge transfer. Basis sets like 6-311+G(d,p) are suitable for fluorine and sulfur atoms. Compare calculated surface dipole moments (e.g., -0.8 D per molecule) with experimental UPS data to validate models .

Data Contradiction and Reproducibility

Q. How should researchers resolve discrepancies in reported work function values for this compound-modified surfaces?

Variations in work function shifts (e.g., 1.1–1.3 eV) may arise from substrate roughness, monolayer defects, or ambient humidity. Standardize surface preparation by:

  • Using template-stripped gold for atomic flatness.
  • Validating monolayer quality with atomic force microscopy (AFM) and X-ray photoelectron spectroscopy (XPS).
  • Referencing NIST-calibrated UPS systems for measurements .

Experimental Design

Q. What controls are essential when assessing the thermal stability of this compound monolayers under oxidative conditions?

  • Baseline Controls : Compare with non-fluorinated benzenethiol monolayers to isolate fluorine’s role.
  • Environmental Controls : Perform experiments in inert (N2_2) and ambient atmospheres to quantify oxidation rates.
  • Characterization : Use thermogravimetric analysis (TGA) coupled with mass spectrometry to detect decomposition products (e.g., SO2_2, HF).
  • Accelerated Aging : Expose monolayers to elevated temperatures (80–120°C) and monitor changes via XPS (e.g., S 2p peak shifts indicate oxidation to sulfonates) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.